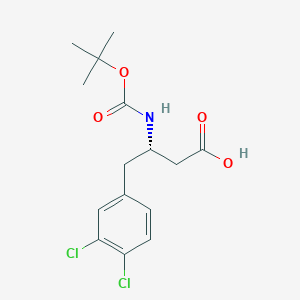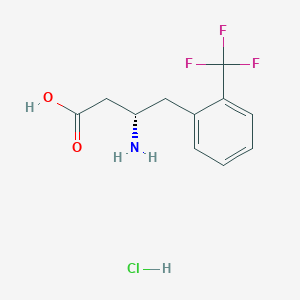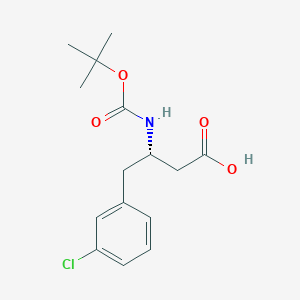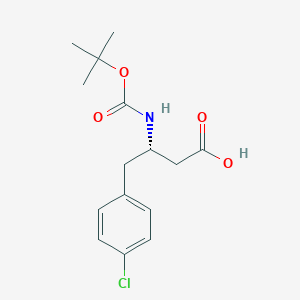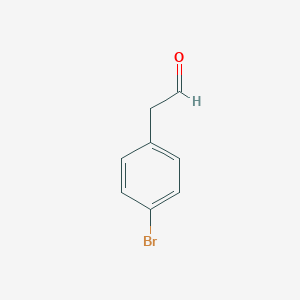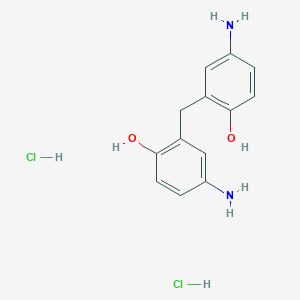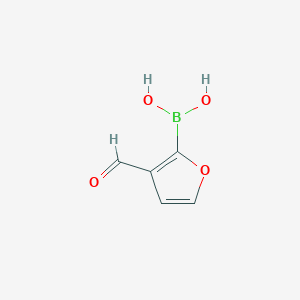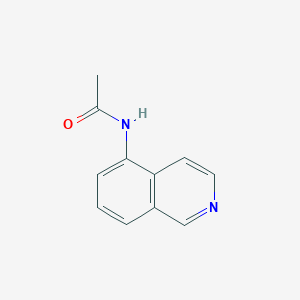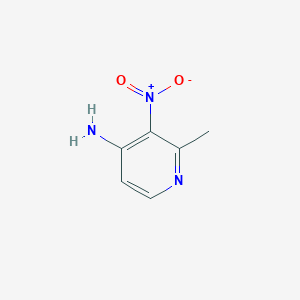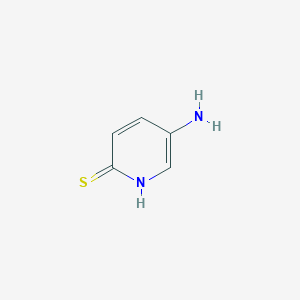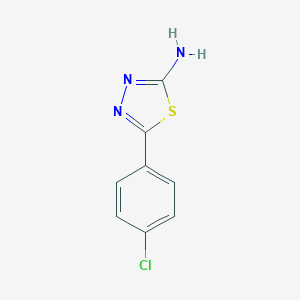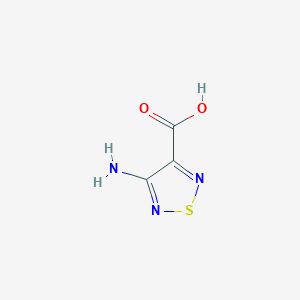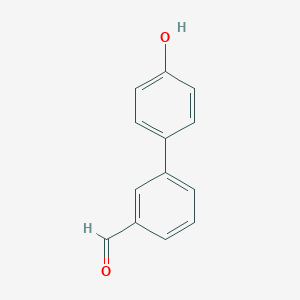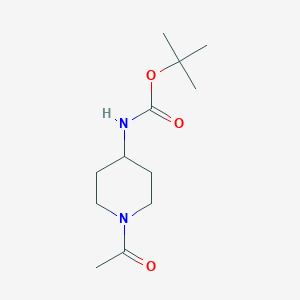
2-(4-Aminophenyl)-6-fluorobenzothiazole
概要
説明
2-(4-Aminophenyl)-6-fluorobenzothiazole is a chemical compound that has been studied for its antimicrobial properties . It appears as a light tan or light orange powder .
Synthesis Analysis
The synthesis of 2-(4-Aminophenyl)-6-fluorobenzothiazole involves a condensation reaction of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions . The reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid using microwave irradiation has also been reported .科学的研究の応用
Antitumor Properties
2-(4-Aminophenyl)-6-fluorobenzothiazole and its derivatives show significant antitumor properties. Amino acid prodrugs of this compound have been synthesized to improve water solubility and bioavailability for potential clinical use. These prodrugs exhibit good stability and can degrade to their active form in vivo. Notably, the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was selected for phase 1 clinical evaluation due to its promising antitumor effects in vitro and in vivo (Hutchinson et al., 2002). Further studies have shown that fluorine substitution on the benzothiazole nucleus enhances the antitumor activity of these compounds (Bradshaw et al., 2002).
Mechanism of Action in Cancer Cells
The antitumor mechanism of 2-(4-Aminophenyl)-6-fluorobenzothiazole involves selective inhibition of tumor cell growth, with effective cytochrome P 450 1A1 induction and biotransformation to active metabolites. This mechanism is further supported by the formation of DNA adducts in sensitive tumor cells, suggesting a direct interaction with DNA (Leong et al., 2003).
Diagnostic and Therapeutic Potential
Fluorinated 2-arylbenzothiazoles, including 2-(4-Aminophenyl)-6-fluorobenzothiazole, are not only promising as antitumor drugs but also as potential probes for diagnostic imaging, such as positron emission tomography (PET) (Wang et al., 2006). These compounds' ability to target specific cancer cell lines adds to their diagnostic utility.
Potential for Treatment of Other Diseases
Beyond cancer, derivatives of 2-(4-Aminophenyl)-6-fluorobenzothiazole have shown potential in other areas, such as antiviral activity against tobacco mosaic virus (Xie et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHRCVGMRDXVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327923 | |
| Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-6-fluorobenzothiazole | |
CAS RN |
328087-15-6 | |
| Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

